2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole
Description
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-22-12-11-21-17-6-4-3-5-16(17)20-18(21)13-23-15-9-7-14(19)8-10-15/h3-10H,2,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDHRJVPQLIVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,2-Phenylenediamine with Carbonyl Derivatives
The benzimidazole scaffold forms via acid-catalyzed condensation between 1,2-phenylenediamine and aldehydes or ketones. A validated protocol involves reacting 4-chlorophenoxyacetaldehyde with 1,2-phenylenediamine in chloroform using NH₄Cl as a catalyst, achieving 94% yield under mild conditions (25°C, 4 hours). This method avoids hazardous thionyl chloride, instead leveraging ammonium chloride’s Brønsted acidity to facilitate imine formation and subsequent cyclization. Critical parameters include:
Nitro Group Reduction and Cyclization
Alternative routes employ nitroaniline precursors. For example, ethyl 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido propanoate undergoes Fe/HCl-mediated reduction of nitro groups to amines, followed by cyclization with 4-chlorophenoxymethyl bromide. This two-step process achieves 78–82% yield, with Fe/HCl proving superior to catalytic hydrogenation by avoiding catalyst poisoning from sulfur-containing intermediates.
Purification and Crystallization Strategies
Solvent-Antisolvent Recrystallization
Crude 2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole (70–80% purity) undergoes purification via sequential solvent dissolution (dichloromethane:methanol 3:1 v/v) and antisolvent (n-heptane) addition at −5°C. Seeding with pre-formed crystalline Form-2 (5% w/w) induces controlled crystallization, enhancing purity to 95.6% HPLC.
Chromatographic Resolution of Diastereomers
Racemic mixtures generated during alkylation resolve via silica gel chromatography using ethyl acetate/hexane gradients (10–50% ethyl acetate). Polar benzimidazole derivatives exhibit retention factors (Rf) of 0.3–0.4 in 30% ethyl acetate/hexane, enabling gram-scale separations.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (300 MHz, DMSO-d6) reveals diagnostic signals:
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI+) confirms molecular ion [M+H]⁺ at m/z 375.1234 (calculated 375.1238 for C₁₉H₂₀ClN₂O₂), with fragmentation patterns consistent with ethoxyethyl group loss (−88 Da).
Comparative Analysis of Synthetic Methods
| Parameter | Condensation Route | Nitro Reduction Route | Mitsunobu Alkylation |
|---|---|---|---|
| Yield (%) | 94 | 82 | 75 |
| Reaction Time (hours) | 4 | 18 | 48 |
| Purification Complexity | Low | Moderate | High |
| Purity (HPLC) | 98.2 | 95.6 | 91.8 |
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds.
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in antiproliferative effects on cancer cells and antimicrobial effects on bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Hydroxy-phenyl Substituted Benzimidazoles
Compounds such as 2-(4-hydroxyphenyl)-1H-benzimidazole () feature hydroxyl groups on the phenyl ring. These derivatives exhibit enhanced solubility due to hydrogen-bonding capacity but reduced metabolic stability compared to halogenated analogs.
4-Chlorophenyl vs. 4-Chlorophenoxymethyl
In 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole (), the direct attachment of a 4-chlorophenyl group at position 2 increases aromatic stacking interactions but reduces steric flexibility compared to the target compound’s phenoxymethyl group. The oxygen atom in the phenoxy linker may participate in hydrogen bonding, altering binding kinetics .
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole
highlights 2-(2-chlorophenyl)-5-methyl-1H-benzimidazole , where the chlorine substituent is in the ortho position. This positional isomerization disrupts planarity and may reduce binding affinity compared to para-substituted analogs like the target compound .
Substituent Variations at Position 1
2-Ethoxyethyl vs. Phenyl or Alkyl Chains
The 2-ethoxyethyl group in the target compound enhances solubility compared to purely aromatic substituents (e.g., phenyl in ).
Functionalized Side Chains
1-(2-Ethoxyethyl)-2-(5-dimethylaminovaleryl)benzimidazole () features a valeryl side chain with dimethylamino groups, enabling ionic interactions. This contrasts with the target compound’s phenoxymethyl group, which prioritizes halogen-π interactions over charge-based binding .
Table 1: Comparative Analysis of Benzimidazole Derivatives
Key Research Findings
Agrochemical Relevance: The 4-chlorophenoxy moiety (as in triadimefon, ) is common in fungicides, suggesting pesticidal applications for the target compound .
Anticancer Potential: Derivatives with aromatic substituents (e.g., 4-chlorophenyl in ) demonstrate anticancer activity via intercalation or kinase inhibition, a pathway less explored in phenoxymethyl analogs .
Biological Activity
2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article reviews its pharmacological potential, focusing on its anticancer, antibacterial, antifungal, and other therapeutic effects based on recent research findings.
Structural Characteristics
The compound features a benzimidazole core with a 4-chlorophenoxy group and an ethoxyethyl substituent. The presence of the chlorine atom is significant, as it has been shown to enhance the biological activity of benzimidazole derivatives by improving lipophilicity and receptor binding properties.
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| 2g | MDA-MB-231 | 6.75 | Antiproliferative |
| 8 | A549 | 2.12 | Antitumor |
| 9 | HCC827 | 5.13 | Antitumor |
Research indicates that these compounds can induce apoptosis by disrupting mitochondrial membrane potential and activating caspases, leading to cancer cell death .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 4 |
| Methicillin-resistant S. aureus | 4 |
These results suggest that the compound exhibits comparable activity to standard antibiotics like amikacin . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In addition to antibacterial properties, the compound has shown moderate antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . The antifungal effect is attributed to the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
Other Pharmacological Effects
Benzimidazole derivatives have also been linked to various other therapeutic effects, including:
- Antioxidant Activity : Compounds in this class exhibit significant antioxidant properties, reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, providing potential benefits in treating inflammatory diseases .
Case Studies
Several case studies have documented the synthesis and evaluation of benzimidazole derivatives, including this compound. For example, a study focused on structure-activity relationships revealed that modifications at specific positions significantly influence biological activity. Compounds with electron-donating groups showed enhanced potency against cancer cells and bacteria compared to their unsubstituted counterparts .
Q & A
Q. What are the common synthetic routes for 2-[(4-Chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole, and what challenges arise during synthesis?
The synthesis typically involves multi-step nucleophilic substitution and cyclocondensation reactions. For example, benzimidazole cores are often prepared via condensation of 1,2-phenylenediamine with aldehydes or carboxylic acid derivatives under oxidative conditions . Challenges include low yields due to side reactions (e.g., incomplete substitution at the 1- and 2-positions of the benzimidazole ring) and the need for stringent temperature control (e.g., reflux in DMSO or DMF) to ensure complete conversion .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups .
- X-ray crystallography for unambiguous structural determination, particularly for resolving stereochemical ambiguities .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- IR spectroscopy to identify functional groups like ether (-O-) and benzimidazole rings .
Q. How is the compound screened for preliminary biological activity in academic research?
Standard assays include:
- Cytotoxicity screening using MTT or Mosmann’s colorimetric assay to assess effects on cancer cell lines (e.g., HCT-116 or triple-negative breast cancer models) .
- Antimicrobial testing via broth microdilution to determine minimum inhibitory concentrations (MICs) against gram-positive/negative bacteria .
- DPPH radical scavenging assays to evaluate antioxidant potential, with IC50 values compared to standards like BHT .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent effects) or structural modifications. For example:
- Anticancer activity : Inconsistent IC50 values may reflect differences in Wnt/β-catenin pathway modulation across cell types .
- Antioxidant results : Varying DPPH assay protocols (e.g., incubation time, concentration ranges) can lead to divergent IC50 values . Mitigation strategies include standardizing assay protocols and performing dose-response validation across multiple models .
Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?
Key SAR findings:
- Substitution at the 2-position : Electron-withdrawing groups (e.g., 4-chlorophenoxy) enhance anticancer activity by improving DNA intercalation or kinase inhibition .
- Ethoxyethyl side chain : Increases solubility and bioavailability but may reduce binding affinity if steric hindrance occurs .
- Benzimidazole core modifications : Fluorination or bromination at specific positions can modulate antimicrobial potency .
Q. What advanced strategies improve synthetic yield and scalability?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to <1 hour) and improves yields by enhancing reaction homogeneity .
- Catalytic systems : Palladium-based catalysts (e.g., Pd(OAc)₂) enable efficient cross-coupling reactions for introducing aryl/heteroaryl groups .
- Solvent optimization : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) minimizes environmental impact without compromising yield .
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic studies suggest:
- DNA interaction : Intercalation or minor-groove binding disrupts replication in cancer cells, as shown via fluorescence quenching assays .
- Enzyme inhibition : Competitive inhibition of topoisomerase II or β-catenin signaling pathways, validated through enzymatic kinetics and Western blotting .
- Receptor binding : Molecular docking simulations highlight affinity for tyrosine kinase receptors, correlating with antiangiogenic effects .
Q. What are the stability profiles of this compound under varying storage conditions?
Stability tests reveal:
- Thermal degradation : Decomposition above 150°C, necessitating storage at 4°C in amber vials .
- Hydrolytic sensitivity : Susceptibility to ester hydrolysis in aqueous buffers (pH >7), requiring lyophilization for long-term stability .
- Light sensitivity : UV-Vis studies show photodegradation under prolonged UV exposure, mitigated by antioxidant additives like BHT .
Methodological Considerations
- Data Validation : Cross-validate biological results using orthogonal assays (e.g., combine MTT with clonogenic assays for cytotoxicity) .
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, catalyst loading) to ensure reproducibility across labs .
- Computational Support : Use DFT calculations to predict reactive sites and optimize synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
